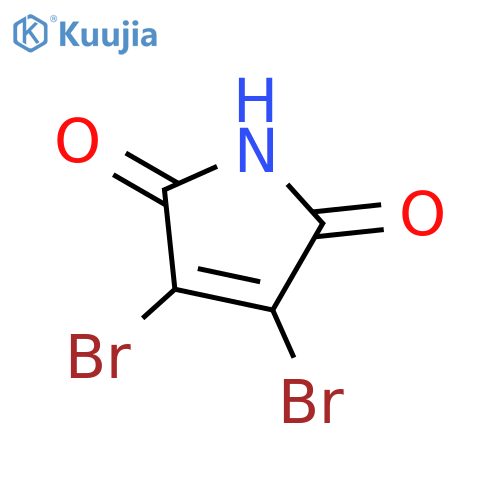Cas no 1122-10-7 (3,4-Dibromo-1-H-pyrrole-2,5-dione)

1122-10-7 structure
商品名:3,4-Dibromo-1-H-pyrrole-2,5-dione
3,4-Dibromo-1-H-pyrrole-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 3,4-Dibromo-1H-pyrrole-2,5-dione
- dibromo-maleimid
- 2 3-DIBROMOMALEIMIDE 97
- 3,4-Dibromomallimide
- DIBROMOMALEINIMIDE
- 3,4-Dibromomaleimide
- 2,3-DIBROMOMALEIMIDE
- 2,3-Dibromomaleinimide
- 3,4-dibromo-2,5-dihydro-1H-2,5-pyrroledione
- 3,4-dibromo-2,5-dihydro-1H-pyrrole-2,5-dione
- 3,4-dilbromomaleimide
- MALEIMIDE,DIBROMO
- 3,4-dibromopyrrole-2,5-dione
- dibromomaleimide
- MALEIMIDE, DIBROMO-
- 1H-Pyrrole-2,5-dione, 3,4-dibromo-
- C4HBr2NO2
- di-bromomaleimide
- BIKSKRPHKQWJCW-UHFFFAOYSA-N
- CHEMBL447173
- 8CQ5P92W3E
- PD095872
- BP-21483
- BRN 0121508
- SCHEMBL845296
- EN300-7618652
- GS-4011
- Maleimide, 2,3-dibromo-
- 2,3-Dibromomaleimide, 97%
- UNII-8CQ5P92W3E
- CS-W004756
- MFCD00185696
- FT-0649607
- Z1269146765
- AM20080073
- DTXSID40149942
- 1122-10-7
- W-200837
- AKOS015898165
- CHEBI:210335
- 3,4-bis(bromanyl)pyrrole-2,5-dione
- D3910
- A802513
- BP-23379
- 3,4-Dibromo-pyrrole-2,5-dione
- DB-002026
- HY-W004756
- STL556624
- BBL102816
- 3,4-Dibromo-1-H-pyrrole-2,5-dione
-
- MDL: MFCD00185696
- インチ: 1S/C4HBr2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9)
- InChIKey: BIKSKRPHKQWJCW-UHFFFAOYSA-N
- ほほえんだ: BrC1C(N([H])C(C=1Br)=O)=O
- BRN: 0121508
計算された属性
- せいみつぶんしりょう: 252.83700
- どういたいしつりょう: 252.837403
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- 互変異性体の数: 2
- トポロジー分子極性表面積: 46.2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 2.4707 (rough estimate)
- ゆうかいてん: 228-231 °C (lit.)
- ふってん: 275.3 °C at 760 mmHg
- フラッシュポイント: 120.3 °C
- 屈折率: 1.6400 (estimate)
- PSA: 46.17000
- LogP: 0.97300
- 最大波長(λmax): 243(MeOH)(lit.)
- ようかいせい: 未確定
3,4-Dibromo-1-H-pyrrole-2,5-dione セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H314
- 警告文: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- 危険物輸送番号:UN 1759
- WGKドイツ:3
- 危険カテゴリコード: 34-43
- セキュリティの説明: S26-S36/37/39-S45
- RTECS番号:ON5100000
-
危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature
- 包装グループ:II
- 危険レベル:8
- リスク用語:R34; R43
- セキュリティ用語:S26;S36/37/39;S45
3,4-Dibromo-1-H-pyrrole-2,5-dione 税関データ
- 税関コード:2925190090
- 税関データ:
中国税関コード:
2925190090概要:
2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3,4-Dibromo-1-H-pyrrole-2,5-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A249093-5g |
3,4-Dibromo-1H-pyrrole-2,5-dione |
1122-10-7 | 99% | 5g |
$31.0 | 2025-02-21 | |
| eNovation Chemicals LLC | D502662-25g |
2,3-DibroMoMaleiMide |
1122-10-7 | 97% | 25g |
$1575 | 2024-05-24 | |
| eNovation Chemicals LLC | D502662-1g |
2,3-DibroMoMaleiMide |
1122-10-7 | 97% | 1g |
$1800 | 2024-05-24 | |
| eNovation Chemicals LLC | D502662-20g |
2,3-DibroMoMaleiMide |
1122-10-7 | 97% | 20g |
$440 | 2023-09-03 | |
| Enamine | EN300-7618652-0.25g |
3,4-dibromo-2,5-dihydro-1H-pyrrole-2,5-dione |
1122-10-7 | 95.0% | 0.25g |
$19.0 | 2025-03-22 | |
| abcr | AB261557-100 g |
3,4-Dibromomaleimide, 98%; . |
1122-10-7 | 98% | 100 g |
€1,643.40 | 2023-07-20 | |
| ChemScence | CS-W004756-25g |
3,4-Dibromo-1H-pyrrole-2,5-dione |
1122-10-7 | 99.99% | 25g |
$260.0 | 2022-04-28 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD60575-25g |
3,4-Dibromo-1H-pyrrole-2,5-dione |
1122-10-7 | 98% | 25g |
¥1398.0 | 2022-03-01 | |
| abcr | AB261557-25 g |
3,4-Dibromomaleimide, 98%; . |
1122-10-7 | 98% | 25 g |
€467.80 | 2023-07-20 | |
| Chemenu | CM198560-10g |
3,4-Dibromo-1H-pyrrole-2,5-dione |
1122-10-7 | 95%+ | 10g |
$100 | 2023-02-19 |
3,4-Dibromo-1-H-pyrrole-2,5-dione 関連文献
-
Ting Bai,Junjie Du,Jianxin Chen,Xiao Duan,Qiang Zhuang,Heng Chen,Jie Kong Polym. Chem. 2017 8 7160
-
Ting Bai,Junjie Du,Jianxin Chen,Xiao Duan,Qiang Zhuang,Heng Chen,Jie Kong Polym. Chem. 2017 8 7160
-
Anne B. Mabire,Mathew P. Robin,Wen-Dong Quan,Helen Willcock,Vasilios G. Stavros,Rachel K. O'Reilly Chem. Commun. 2015 51 9733
-
Hua Wang,Ming Xu,Menghua Xiong,Jianjun Cheng Chem. Commun. 2015 51 4807
-
H. Pye,M. A. Butt,H. W. Reinert,A. Maruani,J. P. M. Nunes,J. S. Marklew,M. Qurashi,L. Funnell,A. May,I. Stamati,R. Hamoudi,J. R. Baker,M. E. B. Smith,S. Caddick,M. P. Deonarain,G. Yahioglu,V. Chudasama,L. B. Lovat Photochem. Photobiol. Sci. 2016 15 1227
1122-10-7 (3,4-Dibromo-1-H-pyrrole-2,5-dione) 関連製品
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:1122-10-7)2,3-Dibromomaleinimide

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:1122-10-7)3,4-Dibromo-1-H-pyrrole-2,5-dione

清らかである:99%
はかる:100g
価格 ($):471.0